Verubulin Hydrochloride is the hydrochloride salt form of verubulin, a quinazoline derivative with potential dual antineoplastic activities. Verubulin binds to and inhibits tubulin polymerization and interrupts microtubule formation, resulting in disruption of mitotic spindle assembly, cell cycle arrest in the G2/M phase, and cell death. This agent is not a substrate for several subtypes of multidrug resistance ABC transporters, such as P-glycoprotein, multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein 1 (BCRP1); therefore, it may be useful for treating multidrug resistant (MDR) tumors that express these transporters. In addition, as a vascular disrupting agent (VDA), verubulin appears to disrupt tumor microvasculature specifically, which may result in acute ischemia and massive tumor cell death.
Related Compounds
Benzo-1,4-dioxan-6-yl Analogue of Verubulin
Compound Description: This compound is a synthetic analogue of verubulin hydrochloride, designed as part of a study exploring the structure-activity relationship of verubulin and its derivatives . It features a benzo-1,4-dioxan-6-yl substituent replacing the para-anisyl group on the 4-(methylamino)-2-methylquinazoline core of verubulin. The study revealed that this analogue exhibited superior antitumor efficacy compared to the parent verubulin .
Relevance: The benzo-1,4-dioxan-6-yl analogue is structurally related to verubulin hydrochloride through the shared 4-(methylamino)-2-methylquinazoline scaffold, which is considered the pharmacophore responsible for the biological activity of these compounds . The variation in the substituent at the quinazoline ring allows for exploring the impact of different structural motifs on the potency and selectivity of these antitumor agents .
N-Methylindol-5-yl Analogue of Verubulin
Compound Description: This synthetic verubulin analogue was designed and synthesized in the same study as the benzo-1,4-dioxan-6-yl analogue . This compound incorporates an N-methylindol-5-yl substituent in place of the para-anisyl group of the parent verubulin molecule . Notably, this modification led to a significant improvement in antitumor activity, surpassing verubulin in inhibiting the growth of seven different tumor cell lines, including colon, breast, ovarian, and germ cell cancers .
Relevance: The N-methylindol-5-yl analogue shares the core 4-(methylamino)-2-methylquinazoline structure with verubulin hydrochloride, establishing a clear structural relationship . The N-methylindol-5-yl group replaces the para-anisyl substituent, creating a structural difference intended to probe the structure-activity relationship and potentially improve the drug's interaction with its biological target . Docking studies suggested that this analogue might bind more tightly to the colchicine binding site of tubulin compared to verubulin .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Antineoplastic; a small-molecule inhibitor of microtubule formation that is not a substrate for multidrug resistance pumps. Verubulin is a quinazoline derivative with potential antineoplastic activities. Verubulin binds to and inhibits tubulin polymerization and interrupts microtubule formation, resulting in disruption of mitotic spindle assembly, cell cycle arrest in the G2/M phase, and cell death. This agent is not a substrate for several subtypes of multidrug resistance ABC transporters, and may be useful for treating multidrug resistant tumors. In addition, as a vascular disrupting agent, verubulin disrupts tumor microvasculature specifically, which may result in acute ischemia and massive tumor cell death. In addition, verubulin is able to cross the blood-brain barrier and accumulate in the brain.
Potent, selective α7 nAChR agonist (EC50 = 420 nM). Shows excitatory central effects in vivo. Blood-brain barrier permeable. Selective agonist of α7 nAChRs (Ki values are 190 and 16000 nM for rat α7 and α4β2 receptors respectively). CNS penetrant after systemic administration.
Allosteric glycogen phosphorylase inhibitor; acts at the indole site of glycogen phosphorylase. Inhibits glucagon-mediated hyperglycemia in vivo in the rat.
Inducible nitric oxide synthase (iNOS) inhibitor; selective for iNOS over eNOS (IC50 values are 0.037 and >100 μM for iNOS and eNOS respectively). Exhibits antinociceptive and anti-inflammatory activity in rodent pain models.
Positive allosteric modulator of GABAA receptors. Modulates both α4β3δ-containing extrasynaptic receptors and α1β3γ2S-containing receptors in Xenopus oocytes, displaying a stronger modulatory effect at the former. Reduces motor coordination and exhibits anxiolytic effects in vivo.
SR 58611A is a selective β3-adrenergic receptor agonist (β3-AR; EC50 = 3.5 nM in rat colon). Its activity cannot be blocked by the β1- and β2-AR antagonists CGP 20712A and ICI 118551, respectively. SR 58611A is minimally active against β1-ARs in rat uterus (EC50 = 499 nM) and inactive against β2-ARs in guinea pig trachea and atrium (EC50s = >10,000 and >30,000 nM, respectively). SR 58611A activates brown fat metabolism through activation of adenylyl cyclase activity and glycerol release in brown adipocytes (EC50s = 20 and 11 nM, respectively). It also reduces hypothermia produced by apomorphine and reserpine and potentiates toxicity produced by yohimbine in mice. SR 58611A (0.6 to 2 mg/kg/day) also reduces the number of escape failures in a learned helplessness model of antidepressant-like activity in rats without changes in locomotor activity typically seen with β2-AR agonists. Selective β3-adrenergic receptor agonist. Displays both anxiolytic and antidepressant effects in rodent models. Orally active and brain penetrant.
JNJ-10181457 is an antagonist of histamine H3 receptors (Kis = 1.17 and 7.08 nM for human and rat receptors, respectively). It increases extracellular norepinephrine and acetylcholine levels in the frontal cortex of rats when administered subcutaneously at a dose of 10 mg/kg. JNJ-10181457 (1.25-10 mg/kg, p.o.) reduces the number of cataplectic attacks and time spent in cataplexy in familial narcoleptic Dobermans. In mice, JNJ-10181457 (10 mg/kg) decreases the time spent in the open areas of the elevated zero maze, as well as increases locomotor activity in an open field test. It also inhibits LPS-induced increases in time spent immobile in the tail suspension test in mice. Histamine H3 receptor antagonist (pKi values are 8.15 and 8.93 for rat and human H3 receptors respectively). Increases extracellular norepinephrine and acetylcholine levels in rat frontal cortex but does not stimulate dopamine release. Brain penetrant.